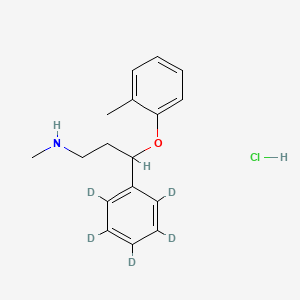
α-Colesterol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-Cholesterol-d6: is a deuterated form of cholesterol, where six hydrogen atoms are replaced by deuterium. This isotopic labeling makes it a valuable tool in scientific research, particularly in studies involving cholesterol metabolism and lipidomics. Cholesterol itself is a crucial component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, α-Cholesterol-d6 is used as an internal standard in mass spectrometry to quantify cholesterol and its metabolites. Its isotopic labeling allows for precise measurements without interference from endogenous cholesterol.
Biology: In biological research, α-Cholesterol-d6 is used to study cholesterol metabolism and transport. It helps in tracing the pathways of cholesterol in cells and tissues, providing insights into its role in cellular functions and diseases.
Medicine: In medical research, α-Cholesterol-d6 is used to investigate the mechanisms of cholesterol-related diseases such as atherosclerosis. It helps in understanding how cholesterol accumulates in arteries and contributes to plaque formation.
Industry: In the pharmaceutical industry, α-Cholesterol-d6 is used in the development of drugs targeting cholesterol metabolism. It helps in evaluating the efficacy and safety of new therapeutic agents.
Mecanismo De Acción
Target of Action
The primary targets of α-Cholesterol-d6, a deuterium-labeled form of cholesterol, are the same as those of cholesterol . Cholesterol is an essential lipid for mammalian cells and plays a crucial role in regulating membrane fluidity, cell differentiation, and proliferation . It is also an endogenous estrogen-related receptor α (ERRα) agonist .
Mode of Action
α-Cholesterol-d6 interacts with its targets in a similar manner to cholesterol. It is a fundamental structural component of cell membranes and plays an essential role in regulating membrane fluidity . The presence of cholesterol in the membrane can alter the function of transporters and signaling proteins .
Biochemical Pathways
The biochemical pathways affected by α-Cholesterol-d6 are likely the same as those affected by cholesterol. Cholesterol is synthesized through a complex process involving more than 30 different steps, which can be organized into two biochemical pathways: the Bloch pathway and the Kandutsch–Russell pathway . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step .
Pharmacokinetics
Cholesterol is extensively bound (>95%) to plasma proteins, particularly to albumin . The cytochrome P450 3A (CYP3A4) family is involved in the metabolism of cholesterol .
Result of Action
The molecular and cellular effects of α-Cholesterol-d6’s action would be expected to mirror those of cholesterol. Cholesterol plays a key role in determining the fluidity and permeability characteristics of the membrane as well as the function of both the transporters and signaling proteins . It is also an endogenous ERRα agonist .
Action Environment
The action, efficacy, and stability of α-Cholesterol-d6 are likely influenced by environmental factors in a similar manner to cholesterol. For instance, the activity of delta-5 (D5D) and delta-6 desaturases (D6D), enzymes involved in PUFA conversion, can be influenced by the environmental context or PUFA dietary intake . A high desaturase activity in a ω-3 PUFA-rich environment would increase the cardioprotective EPA and DHA. On the other hand, a high desaturase activity in a ω-6 PUFA-rich environment would increase the AA bioavailability, potentially favoring the synthesis of proinflammatory eicosanoids and the consequent inflammatory vascular damage .
Análisis Bioquímico
Biochemical Properties
α-Cholesterol-d6, like its non-labeled counterpart, interacts with a variety of biomolecules. It is known to interact with membrane proteins, influencing their function and structure . The nature of these interactions is largely hydrophobic, with the isooctyl chain of α-Cholesterol-d6 inserting into the lipid bilayer of the cell membrane .
Cellular Effects
α-Cholesterol-d6 impacts various cellular processes. It plays a significant role in maintaining membrane fluidity and permeability . It also influences cell signaling pathways, gene expression, and cellular metabolism . For instance, it is an endogenous agonist for the estrogen-related receptor α (ERRα), which has implications for cellular energy balance .
Molecular Mechanism
The molecular mechanism of α-Cholesterol-d6 involves its interaction with biomolecules at the molecular level. It can bind to proteins within the cell membrane, influencing their conformation and function . It can also modulate gene expression by acting as an agonist for certain receptors .
Temporal Effects in Laboratory Settings
Over time, α-Cholesterol-d6 may undergo various changes in a laboratory settingIt can be oxidized to form oxysterols, which have different biological activities .
Dosage Effects in Animal Models
The effects of cholesterol can vary with different dosages, and high doses can lead to adverse effects such as the development of atherosclerosis .
Metabolic Pathways
α-Cholesterol-d6 is involved in the same metabolic pathways as cholesterol. It is synthesized via the mevalonate pathway in the endoplasmic reticulum (ER) and can be converted into various metabolites, including bile acids and steroid hormones .
Transport and Distribution
α-Cholesterol-d6 is transported and distributed within cells and tissues in a manner similar to cholesterol. It is primarily found in the plasma membrane but can also be found in the ER and other organelles . Its distribution is regulated by proteins such as ORP9, OSBP, and GRAMD1s .
Subcellular Localization
α-Cholesterol-d6, like cholesterol, is primarily localized in the plasma membrane, where it contributes to membrane fluidity and function . It can also be found in the ER, where it is synthesized, and in the nuclear envelope .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of α-Cholesterol-d6 typically involves the hydrogenation of cholesterol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration. The purity of the final product is often confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial Production Methods: Industrial production of α-Cholesterol-d6 follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas used in the reaction is often recycled to minimize costs. The final product is purified using chromatographic techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: α-Cholesterol-d6 undergoes similar chemical reactions as non-deuterated cholesterol. These include:
Oxidation: α-Cholesterol-d6 can be oxidized to form cholesterol hydroperoxides and other oxysterols.
Reduction: It can be reduced to form various sterols.
Substitution: The hydroxyl group at the C3 position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include singlet oxygen and reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Cholesterol hydroperoxides, 7-ketocholesterol.
Reduction: Various sterols.
Substitution: Esterified cholesterol derivatives.
Comparación Con Compuestos Similares
Cholesterol-d7: Another deuterated form of cholesterol with seven deuterium atoms.
Cholesterol-d4: A deuterated form with four deuterium atoms.
Non-deuterated Cholesterol: The natural form of cholesterol without isotopic labeling.
Uniqueness: α-Cholesterol-d6 is unique due to its specific isotopic labeling, which provides a balance between stability and detectability in mass spectrometry. This makes it particularly useful in studies requiring precise quantification of cholesterol and its metabolites.
Conclusion
α-Cholesterol-d6 is a valuable compound in scientific research, offering unique advantages in the study of cholesterol metabolism and related diseases. Its isotopic labeling allows for precise measurements and tracing of biochemical pathways, making it an indispensable tool in various fields of research.
Propiedades
Número CAS |
92543-07-2 |
|---|---|
Fórmula molecular |
C27H46O |
Peso molecular |
392.701 |
Nombre IUPAC |
(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D |
Clave InChI |
HVYWMOMLDIMFJA-LPWOMTTRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Sinónimos |
(3α)-Cholest-5-en-3-ol-d6; Cholest-5-en-3α-ol-d6; 3-Epicholesterol-d6; 3α-Cholesterol-d6; 3α-Hydroxycholest-5-ene-d6; Epicholesterol-d6; epi-Cholesterol-d6; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


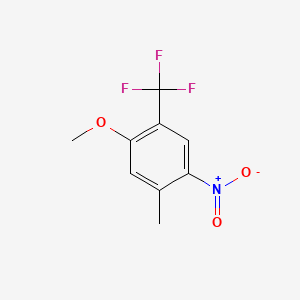
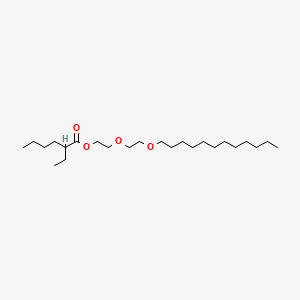
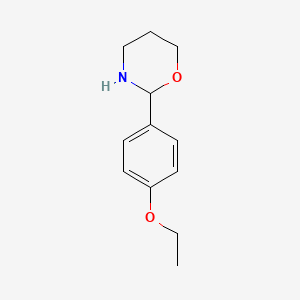

![4-[(1R)-1-Aminoethyl]benzene-1,2-diol](/img/structure/B591056.png)
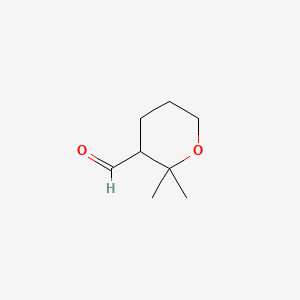
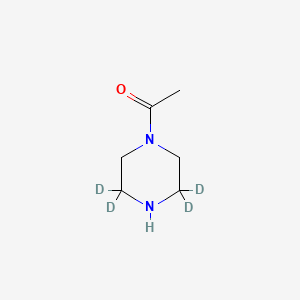
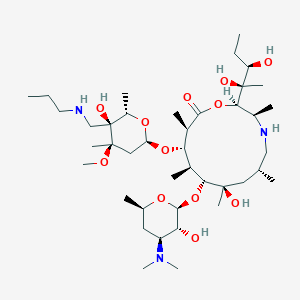
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)
